7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide is a compound belonging to the benzopyran family, characterized by a benzene ring fused to a pyran ring. Its molecular formula is , with an average molecular weight of approximately 303.358 g/mol. This compound features a hydroxyl group at the 7-position, a carboxamide functional group, and a nonyl group, which contribute to its unique chemical properties and potential biological activities. The structural complexity of this compound allows for various interactions within biological systems, making it a subject of interest in pharmacological research.
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide can be classified as a chromone derivative, specifically a substituted benzopyran. Compounds in this class often exhibit significant biological activities, including antioxidant and anti-inflammatory properties. The presence of the nonyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems .
The synthesis of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide can be achieved through several methods, including:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yields. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography to ascertain the completion of reactions .
The molecular structure of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide features:
The compound's structure can be represented by its SMILES notation: CCCCCCCCC(=O)N(C(=O)C1=CC(=O)C2=C(C=C1)C=CC(=C2)O)O, indicating the presence of both hydrophobic (nonyl) and hydrophilic (carboxamide and hydroxyl) regions that influence its pharmacokinetics .
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility for further modification, which may enhance its biological activity or alter its pharmacological profile .
The mechanism of action for 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide involves several pathways:
Empirical studies are necessary to elucidate these mechanisms fully, as current knowledge is primarily based on structural predictions and analog studies .
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide is expected to exhibit:
The chemical properties include:
Relevant data indicate that variations in alkyl chain length significantly influence solubility and biological activity .
7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide has potential applications in various scientific fields:
Further empirical studies are essential to confirm these applications and explore new avenues for research .
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7